molecular formula C10H10F2O3 B2940896 2-(2,6-Difluorophenoxy)-2-methylpropanoic acid CAS No. 1203955-59-2

2-(2,6-Difluorophenoxy)-2-methylpropanoic acid

Cat. No.: B2940896
CAS No.: 1203955-59-2
M. Wt: 216.184
InChI Key: VQSHVFXSIPANAA-UHFFFAOYSA-N
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Description

2-(2,6-Difluorophenoxy)-2-methylpropanoic acid is an organic compound that belongs to the class of phenoxy acids It is characterized by the presence of two fluorine atoms attached to the phenoxy group and a methylpropanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,6-Difluorophenoxy)-2-methylpropanoic acid typically involves the reaction of 2,6-difluorophenol with a suitable alkylating agent, followed by carboxylation. One common method involves the use of 2,6-difluorophenol and 2-bromo-2-methylpropanoic acid in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in an appropriate solvent like dimethylformamide (DMF) to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

2-(2,6-Difluorophenoxy)-2-methylpropanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The fluorine atoms on the phenoxy group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethyl sulfoxide (DMSO) for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of various substituted phenoxy derivatives.

Scientific Research Applications

2-(2,6-Difluorophenoxy)-2-methylpropanoic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with improved pharmacokinetic properties.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(2,6-Difluorophenoxy)-2-methylpropanoic acid involves its interaction with specific molecular targets. The fluorine atoms enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of proteins or cell membranes. This interaction can lead to the modulation of enzyme activity or disruption of cellular processes, depending on the specific application .

Comparison with Similar Compounds

Similar Compounds

    2,6-Difluorophenol: A precursor in the synthesis of 2-(2,6-Difluorophenoxy)-2-methylpropanoic acid.

    2,6-Difluorobenzoic acid: Another fluorinated aromatic acid with similar properties.

    2,6-Difluoro-4-hydroxyphenylboronic acid: A compound with similar structural features but different functional groups.

Uniqueness

This compound is unique due to the presence of both the phenoxy and methylpropanoic acid moieties, which confer distinct chemical and physical properties. The fluorine atoms enhance its stability and reactivity, making it a valuable compound in various research and industrial applications .

Properties

IUPAC Name

2-(2,6-difluorophenoxy)-2-methylpropanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10F2O3/c1-10(2,9(13)14)15-8-6(11)4-3-5-7(8)12/h3-5H,1-2H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQSHVFXSIPANAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)O)OC1=C(C=CC=C1F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10F2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1203955-59-2
Record name 2-(2,6-difluorophenoxy)-2-methylpropanoic acid
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